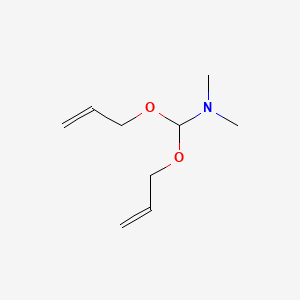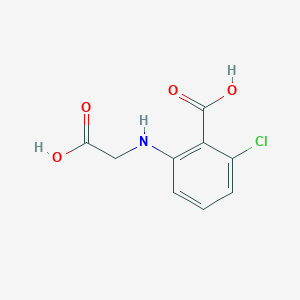
1,10-Bis(3-nitrophenoxy)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Bis(3-nitrophenoxy)decane is an organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol It is characterized by the presence of two nitrophenoxy groups attached to a decane backbone
Méthodes De Préparation
The synthesis of 1,10-Bis(3-nitrophenoxy)decane typically involves the reaction of 3-nitrophenol with 1,10-dibromodecane in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Des Réactions Chimiques
1,10-Bis(3-nitrophenoxy)decane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate or catalytic hydrogenation.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrazine hydrate, palladium on carbon (Pd/C), and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,10-Bis(3-nitrophenoxy)decane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,10-Bis(3-nitrophenoxy)decane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
1,10-Bis(3-nitrophenoxy)decane can be compared with other similar compounds, such as:
1,10-Bis(4-nitrophenoxy)decane: Similar structure but with nitro groups in the para position.
1,10-Bis(2-nitrophenoxy)decane: Nitro groups in the ortho position.
1,6-Bis(3-nitrophenoxy)hexane: Shorter alkane chain with similar nitrophenoxy groups.
Propriétés
Numéro CAS |
5226-71-1 |
|---|---|
Formule moléculaire |
C22H28N2O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-nitro-3-[10-(3-nitrophenoxy)decoxy]benzene |
InChI |
InChI=1S/C22H28N2O6/c25-23(26)19-11-9-13-21(17-19)29-15-7-5-3-1-2-4-6-8-16-30-22-14-10-12-20(18-22)24(27)28/h9-14,17-18H,1-8,15-16H2 |
Clé InChI |
CHPGQYKZPYAEGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)

![2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964950.png)

![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11964958.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11964960.png)


![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)

![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964990.png)
